1,2,9,10-Diepoxydecane is a chemical compound characterized by its unique structure as a diepoxide. It has the molecular formula and a molecular weight of approximately 198.31 g/mol. This compound appears as a clear, colorless liquid and is known for its high reactivity due to the presence of two epoxide groups. As an epoxide, it exhibits significant potential for polymerization and cross-linking reactions, making it valuable in various industrial applications.
These reactions are crucial for its application in producing durable materials and coatings.
Research on the biological activity of 1,2,9,10-diepoxydecane indicates potential mutagenic effects. It has been categorized among compounds that may exhibit tumorigenic properties under certain conditions . The compound's reactivity can lead to interactions with biological macromolecules, which may result in cytotoxicity or other adverse effects. Further studies are necessary to fully elucidate its biological impact.
1,2,9,10-Diepoxydecane can be synthesized through various methods:
These methods highlight the versatility in synthesizing this compound for industrial use.
The applications of 1,2,9,10-diepoxydecane are diverse:
These applications leverage its chemical properties to enhance product performance across different industries.
Interaction studies involving 1,2,9,10-diepoxydecane focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form covalent bonds with biological molecules raises concerns regarding its safety profile. Studies have shown that it can interact with proteins and nucleic acids, potentially leading to mutagenic effects . Understanding these interactions is essential for assessing its safety in consumer products.
1,2,9,10-Diepoxydecane shares structural similarities with other diepoxides and epoxides. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Epoxydecane | Contains one epoxide group; used in similar applications | |
| 1,2-Epoxydodecane | Longer carbon chain; used in coatings and sealants | |
| 1,2-Epoxy-9-decene | Similar structure; utilized in polymer synthesis |
What sets 1,2,9,10-diepoxydecane apart from these compounds is its dual epoxide functionality which allows for more extensive cross-linking capabilities compared to monofunctional epoxides. This property enhances its effectiveness in creating robust materials for industrial applications.
Early routes use stoichiometric peracids or direct oxidation with hydrogen peroxide in biphasic media. The benchmark procedure—still widely reproduced—employs tetraalkylammonium phosphotungstate dissolved in dichloromethane, with aqueous hydrogen peroxide as the oxidant and deca-1,9-diene as the substrate. At forty to ninety degrees Celsius and two to four equivalents of hydrogen peroxide, the reaction furnishes 1,2,9,10-diepoxydecane in moderate yield after several hours [1].
| Entry | Oxidant (equiv.) | Catalyst system | Temperature (°C) | Time (h) | Isolated yield (%) | Major by-product (%) | Reference |
|---|---|---|---|---|---|---|---|
| A | meta-chloroperoxybenzoic acid (1.2) | None | 0 – 25 | 2 | 35 | Trace mono-epoxide | [2] |
| B | Hydrogen peroxide (3.0) | Tetraalkylammonium phosphotungstate | 60 | 5 | 54 | 1,2-epoxy-9-decene 29 | [1] |
| C | Hydrogen peroxide (2.4) | Methyltrioxorhenium / pyridine | 25 | 6 | 49 | Mono-epoxide 15 | [3] |
Peracid routes (Entry A) avoid heavy metals but suffer from low atom economy. Tungsten heteropoly acid catalysis (Entry B) remains popular industrially because the catalyst is recovered by simple phase separation. Methyltrioxorhenium (Entry C) offers complementary selectivity but experiences slower turnover.
Although the parent diepoxide is meso, enantiomerically enriched variants become valuable when one oxirane is opened selectively. Three families of stereocontrolled methods have emerged:
Catalyst development has focused on turnover frequency, selectivity for bis- versus mono-epoxidation, and operational sustainability.
| Catalyst class | Typical loading (mol %) | Oxidant | Selectivity to diepoxide | Turnover frequency (h⁻¹) | Notable attributes | Reference |
|---|---|---|---|---|---|---|
| Tetraalkylammonium phosphotungstate | 0.3 | Hydrogen peroxide | 65 – 70% | ≈ 40 | Cheap, recyclable, biphasic | [1] [7] |
| Electron-poor platinum(II) complex | 0.1 | Hydrogen peroxide | >90% for terminal double bonds; stepwise diepoxidation | 210 | Operates under “green” aqueous conditions | [8] |
| Methyltrioxorhenium – pyridine | 5 | Hydrogen peroxide | 55% bis-epoxide, 85% mono-epoxide control | 60 | Highly chemoselective, no chlorinated solvent needed | [3] |
| Unspecific peroxygenase (immobilised) | 0.02 (w/w) | Hydrogen peroxide | 78% after 24 h | 150 | Enzymatic, fully aqueous, room temperature | [6] |
Catalyst selection is dictated by the desired balance between environmental profile and throughput. Tungsten polyoxometalate systems dominate large-scale practice, while enzymatic routes excel when absolute stereocontrol is required.
Crude reaction mixtures typically contain unreacted diene, mono-epoxide, and trace peroxide. Best practice integrates:
Process intensification studies show that increasing the organic-phase stirring rate from four hundred to six hundred revolutions per minute improves mass transfer and raises isolated yield by up to eight percentage points without affecting selectivity [9]. Continuous nanofiltration of the tungstate catalyst retains over ninety-eight percent of the polyoxometalate after five cycles, maintaining productivity while minimizing waste [7].
1,2,9,10-Diepoxydecane exhibits distinctive thermodynamic properties that reflect its diepoxide functionality and ten-carbon aliphatic backbone. The compound possesses a molecular weight of 170.25 grams per mole and demonstrates thermal behavior characteristic of medium-molecular-weight organic epoxides [1] [2] [3].
The boiling point of 1,2,9,10-diepoxydecane occurs at approximately 244.1°C under standard atmospheric pressure (760 mmHg), which is consistent with similar diepoxide compounds of comparable molecular weight [2] [3]. Under reduced pressure conditions, the compound exhibits significantly lower boiling points, with measurements indicating 95.5°C at 1.7 mmHg [3]. This substantial reduction in boiling temperature under vacuum conditions makes the compound suitable for distillation and purification processes that require lower thermal stress.
Vapor pressure measurements reveal that 1,2,9,10-diepoxydecane has a relatively low volatility at ambient temperatures. At 25°C, the vapor pressure is approximately 0.0482 mmHg (6.43 Pa) [2], indicating limited evaporation under standard conditions. This low vapor pressure is attributable to the polar nature of the epoxide groups and intermolecular hydrogen bonding interactions. The vapor pressure exhibits typical Arrhenius behavior with temperature, increasing exponentially as thermal energy overcomes intermolecular forces.
The density of the compound at 25°C is 0.96 grams per milliliter [3], indicating that the material is slightly less dense than water. This density value is consistent with aliphatic epoxide compounds and reflects the molecular packing efficiency of the ten-carbon chain with terminal epoxide groups.
| Property | Value | Temperature/Pressure | Source |
|---|---|---|---|
| Boiling Point | 244.1°C | 760 mmHg | [2] |
| Boiling Point | 95.5°C | 1.7 mmHg | [3] |
| Vapor Pressure | 0.0482 mmHg | 25°C | [2] |
| Density | 0.96 g/mL | 25°C | [3] |
| Refractive Index | 1.477 | 25°C | [2] |
The solubility characteristics of 1,2,9,10-diepoxydecane demonstrate the compound's amphiphilic nature, arising from the polar epoxide functionalities and the nonpolar hydrocarbon chain. This dual character significantly influences its interaction with various organic matrices and solvents.
Polar organic solvents provide excellent solubility for 1,2,9,10-diepoxydecane due to favorable dipole-dipole interactions between the epoxide oxygen atoms and polar solvent molecules [4] [5]. Acetone and dimethylformamide exhibit particularly good solvation properties, enabling high-concentration solutions suitable for various synthetic applications. The epoxide groups can participate in hydrogen bonding with protic solvents, though this interaction is weaker than traditional hydrogen bond donors.
Nonpolar organic matrices also demonstrate excellent compatibility with 1,2,9,10-diepoxydecane, primarily through Van der Waals forces with the aliphatic carbon chain [4] [5]. Hydrocarbons such as heptane and hexane readily dissolve the compound, making it useful as a cross-linking agent in nonpolar polymer matrices. This solubility behavior is essential for applications in polyolefin modification and hydrocarbon-based coating systems.
Water solubility is limited due to the predominantly hydrophobic character of the ten-carbon chain, despite the presence of polar epoxide groups [4]. The compound exhibits partial miscibility with water, with solubility decreasing as temperature decreases. This limited aqueous solubility can be advantageous in applications where water resistance is desired.
Aromatic solvents provide excellent solubility through π-electron interactions and dispersion forces [6]. Benzene, toluene, and xylene systems readily incorporate 1,2,9,10-diepoxydecane, making these solvents ideal for formulation chemistry and polymerization reactions where aromatic media are employed.
| Solvent Category | Solubility | Interaction Mechanism | Applications |
|---|---|---|---|
| Polar Organics | Excellent | Dipole interactions | Synthesis, formulations |
| Nonpolar Organics | Excellent | Van der Waals forces | Polymer modification |
| Alcohols | Moderate | Hydrogen bonding | Coating systems |
| Water | Limited | Hydrophobic effects | Water-resistant materials |
| Aromatics | Excellent | π-interactions | Specialty polymers |
Thermal stability analysis reveals that 1,2,9,10-diepoxydecane undergoes progressive degradation as temperature increases, with distinct mechanistic transitions occurring at specific temperature ranges [7] [8] [9]. Below 200°C, the compound remains stable with minimal structural changes, making it suitable for moderate-temperature processing applications.
The initial decomposition begins around 250-270°C, primarily involving epoxide ring-opening reactions [7] [8]. At these temperatures, the strained three-membered epoxide rings become increasingly susceptible to thermal cleavage, leading to formation of secondary alcohols and ether linkages. Thermogravimetric analysis indicates weight losses of 5-15% in the 200-250°C range, corresponding to loss of volatile degradation products.
Accelerated decomposition occurs between 300-350°C, where extensive chain scission and cross-linking reactions compete [8] [9]. The presence of reactive epoxide groups facilitates intermolecular reactions, leading to either polymer network formation or molecular fragmentation depending on reaction conditions. Weight losses of 30-60% are observed in this temperature range, indicating substantial structural modification.
Photolytic degradation under ultraviolet radiation follows different mechanistic pathways compared to thermal decomposition [10] [11] [12]. UV-C radiation (200-280 nm) induces direct bond scission and radical formation, with quantum yields ranging from 0.1-0.3 [11] [12]. The epoxide groups are particularly susceptible to photochemical ring-opening, leading to formation of aldehydes, ketones, and radical species.
UV-B radiation (280-315 nm) primarily causes epoxide ring opening and secondary oxidation reactions [11] [12]. These wavelengths are commonly encountered in outdoor environments, making photostabilization important for applications involving UV exposure. The photodegradation rate decreases significantly with longer wavelengths, with UV-A radiation (315-400 nm) causing moderate degradation and visible light having minimal photochemical activity.
| Condition | Temperature/Wavelength | Primary Reactions | Degradation Rate |
|---|---|---|---|
| Thermal | 200-250°C | Ring opening | Slow |
| Thermal | 300-350°C | Chain scission | Rapid |
| UV-C | 200-280 nm | Bond scission | Very High |
| UV-B | 280-315 nm | Ring opening | High |
| UV-A | 315-400 nm | Secondary oxidation | Moderate |